molecular formula C13H17Cl2NO2 B14046872 1-(2-Chlorobenzyl)piperidine-2-carboxylic acid hydrochloride

1-(2-Chlorobenzyl)piperidine-2-carboxylic acid hydrochloride

Cat. No.: B14046872
M. Wt: 290.18 g/mol
InChI Key: DAOPYVARQYJCII-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)piperidine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 1-(2-Chlorobenzyl)piperidine-2-carboxylic acid hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzyl chloride with piperidine-2-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-Chlorobenzyl)piperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Scientific Research Applications

1-(2-Chlorobenzyl)piperidine-2-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)piperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

1-(2-Chlorobenzyl)piperidine-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity.

Properties

Molecular Formula

C13H17Cl2NO2

Molecular Weight

290.18 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]piperidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C13H16ClNO2.ClH/c14-11-6-2-1-5-10(11)9-15-8-4-3-7-12(15)13(16)17;/h1-2,5-6,12H,3-4,7-9H2,(H,16,17);1H

InChI Key

DAOPYVARQYJCII-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2Cl.Cl

Origin of Product

United States

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